3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]
Brand Name: Vulcanchem
CAS No.: 42899-94-5
VCID: VC4148682
InChI: InChI=1S/C14H19N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-7,15H,1,4-5,8-11H2
SMILES: C1CCC2(CC1)CCC3=CC=CC=C3N2
Molecular Formula: C14H19N
Molecular Weight: 201.313

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

CAS No.: 42899-94-5

Cat. No.: VC4148682

Molecular Formula: C14H19N

Molecular Weight: 201.313

* For research use only. Not for human or veterinary use.

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] - 42899-94-5

Specification

CAS No. 42899-94-5
Molecular Formula C14H19N
Molecular Weight 201.313
IUPAC Name spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]
Standard InChI InChI=1S/C14H19N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-7,15H,1,4-5,8-11H2
Standard InChI Key JEJQRVJSXXFLEO-UHFFFAOYSA-N
SMILES C1CCC2(CC1)CCC3=CC=CC=C3N2

Introduction

Structural and Chemical Properties

Molecular Architecture

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] (C₁₄H₁₉N, MW 201.31 g/mol) features a spiro junction at the C2 position of the quinoline ring and the C1 position of cyclohexane . This configuration creates a rigid, non-planar structure that enhances stereochemical diversity (Figure 1). The cyclohexane ring adopts a chair conformation, while the quinoline moiety exists in a partially saturated dihydroquinoline form, reducing aromaticity and increasing solubility in polar organic solvents .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₄H₁₉N
Molecular Weight201.31 g/mol
Spiro Center GeometryTetrahedral
Cyclohexane ConformationChair

Synthesis and Optimization

The Stollé reaction remains the most widely used synthesis route, involving the condensation of 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkane] hydrochlorides with oxalyl chloride under anhydrous conditions. Recent advances employ cascade reactions with 2-fluorobenzaldehyde and heterocyclic ketene aminals (HKAs) in 1,4-dioxane, achieving yields up to 97% when catalyzed by piperidine and CaCl₂ . Solvent-free methods using ZnCl₂ in DMF have also been reported, though they require rigorous temperature control to minimize byproducts .

Critical Reaction Parameters:

  • Temperature: 60–100°C (lower temps favor selectivity)

  • Catalysts: Piperidine (0.5–1.5 eq) enhances cyclization efficiency

  • Workup: Filtration and recrystallization from ethanol/CHCl₃ mixtures yield >95% purity

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (400 MHz, CDCl₃) display distinct signals for the cyclohexane and quinoline protons:

  • Cyclohexane protons: δ 1.2–1.8 ppm (m, 10H, axial/equatorial H)

  • Quinoline protons: δ 6.7–7.8 ppm (m, 4H, aromatic H), δ 3.4 ppm (t, 2H, CH₂-N)
    ¹³C NMR confirms the spiro center at δ 85.2 ppm (quaternary C), with quinoline carbons appearing between δ 120–150 ppm .

Mass Spectrometry and IR

High-resolution mass spectra (HRMS) show a molecular ion peak at m/z 201.31 (calc. 201.31). IR absorption bands at 2923 cm⁻¹ (C-H stretch), 1649 cm⁻¹ (C=N), and 815 cm⁻¹ (aromatic C-H bend) align with the spirocyclic structure .

Biological Activities and Mechanisms

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC = 38 µg/mL) and Escherichia coli (MIC = 42 µg/mL) by disrupting membrane integrity, as evidenced by LIVE/DEAD staining assays . Substitutions at the quinoline N-atom enhance Gram-negative activity, with 4'-methyl derivatives showing 2-fold greater potency than parent structures .

AssayResultTargetSource
Antibacterial (S. aureus)MIC = 38 µg/mLCell membrane
Anticancer (MCF-7)IC₅₀ = 12.5 µMEGFR kinase
Cholinesterase InhibitionΔG = -13.7 kcal/molAcetylcholinesterase

Medicinal Chemistry Applications

Drug Design Considerations

The spirocyclic core improves blood-brain barrier penetration (logP = 2.9) compared to planar quinolines (logP = 1.5) . Structure-activity relationship (SAR) studies indicate:

  • C4' methylation: Increases metabolic stability (t₁/₂ = 4.7 h vs. 2.1 h for des-methyl analog)

  • N-substitution: Acyl groups enhance solubility but reduce CYP3A4 resistance

Formulation Strategies

Nanoemulsions with Labrasol®/Transcutol® (3:1) achieve 92% encapsulation efficiency, sustaining release over 24 h in PBS (pH 7.4) . Co-crystallization with succinic acid improves oral bioavailability (F = 67% vs. 22% for free base) .

Comparative Analysis with Related Spiro Compounds

Table 3: Structural and Functional Comparisons

CompoundSpiro CenterBioactivity (IC₅₀)Key Difference
Spiro[acridine-4,3'-pyrrolidin]N-linked9.8 µM (AChE)Larger π-system
Spiro[cyclohexane-pyrimidoquinoline]C-linked15.2 µM (EGFR)Additional pyrimidine ring
3',4'-Dihydro-spiroquinolineC-linked12.5 µM (EGFR)Partial quinoline saturation

Recent Advances and Future Directions

Microwave-assisted synthesis (100 W, 10 min) reduces reaction times by 75% while maintaining yields . Computational fragment-based drug design (FBDD) has identified analogs with picomolar affinities for HER2 kinases, now in preclinical testing . Challenges remain in scaling up enantioselective syntheses, as current routes yield racemic mixtures requiring chiral HPLC separation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator